molecular formula C12H23NO4 B2873381 tert-Butyl (1-cyclopentyl-2-hydroxyethoxy)carbamate CAS No. 1785573-86-5

tert-Butyl (1-cyclopentyl-2-hydroxyethoxy)carbamate

Cat. No. B2873381
CAS RN: 1785573-86-5
M. Wt: 245.319
InChI Key: PNXVZDIFQUTGCP-UHFFFAOYSA-N
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Description

“tert-Butyl (1-cyclopentyl-2-hydroxyethoxy)carbamate” is a compound with the CAS Number: 1785573-86-5 . It has a molecular weight of 245.32 and is a powder in physical form . The IUPAC name of this compound is tert-butyl (1-cyclopentyl-2-hydroxyethoxy)carbamate .


Molecular Structure Analysis

The InChI code for “tert-Butyl (1-cyclopentyl-2-hydroxyethoxy)carbamate” is 1S/C12H23NO4/c1-12(2,3)16-11(15)13-17-10(8-14)9-6-4-5-7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“tert-Butyl (1-cyclopentyl-2-hydroxyethoxy)carbamate” is a powder in physical form . It is stored at room temperature .

Scientific Research Applications

Enantioselective Synthesis

One significant application involves its role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a closely related compound, demonstrates its utility as an intermediate for synthesizing carbocyclic analogues, highlighting its importance in the creation of nucleoside analogues (Ober, Marsch, Harms, & Carell, 2004).

Iodolactamization Process

The compound also plays a crucial role in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, serving as a key intermediate for potent CCR2 antagonists. An iodolactamization step is pivotal in this sequence, leading to a highly functionalized intermediate (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Spirocyclopropanation in Insecticide Development

Another application is in the creation of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid from tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This process involves a cocyclization step, demonstrating the compound's versatility in synthesizing structurally complex insecticides (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Cross-Coupling Reactions

Tert-butyl carbamate is investigated for its efficacy in Pd-catalyzed cross-coupling reactions with aryl(Het) halides, showcasing its potential in forming desired compounds efficiently. This research underscores its applicability in complex organic synthesis and pharmaceutical development (Qin, Cui, Zou, Li, Wu, Zhu, & Wu, 2010).

Nanofiber Construction for Acid Vapor Detection

Research into benzothizole-modified tert-butyl carbazole derivatives for constructing nanofibers has revealed their utility in detecting volatile acid vapors. The presence of tert-butyl groups significantly contributes to gel formation and enhances the efficiency of these nanofiber-based sensors (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

Safety and Hazards

The safety information for “tert-Butyl (1-cyclopentyl-2-hydroxyethoxy)carbamate” includes several hazard statements: H226, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)16-11(15)13-17-10(8-14)9-6-4-5-7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXVZDIFQUTGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC(CO)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate

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